molecular formula C9H12N2O4 B150838 Ethyl 2,5-dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxylate CAS No. 126101-08-4

Ethyl 2,5-dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxylate

Cat. No.: B150838
CAS No.: 126101-08-4
M. Wt: 212.2 g/mol
InChI Key: NMTFYGSVZJZCNA-UHFFFAOYSA-N
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Description

Ethyl 2,5-dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxylate is a complex organic compound with a unique structure that includes a pyrroloimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Ethyl 2,5-dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2,5-dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate lies in its specific structure and the resulting properties, which make it valuable for various applications in research and industry .

Properties

CAS No.

126101-08-4

Molecular Formula

C9H12N2O4

Molecular Weight

212.2 g/mol

IUPAC Name

ethyl 2,5-dioxo-1,3,6,7-tetrahydropyrrolo[1,2-a]imidazole-7a-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-2-15-8(14)9-4-3-7(13)11(9)5-6(12)10-9/h2-5H2,1H3,(H,10,12)

InChI Key

NMTFYGSVZJZCNA-UHFFFAOYSA-N

SMILES

CCOC(=O)C12CCC(=O)N1CC(=O)N2

Canonical SMILES

CCOC(=O)C12CCC(=O)N1CC(=O)N2

Synonyms

Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxyla te

Origin of Product

United States

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